molecular formula C20H14F3N5O2 B2655822 3-phenyl-7-((3-(trifluoromethyl)benzyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1396760-22-7

3-phenyl-7-((3-(trifluoromethyl)benzyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2655822
CAS No.: 1396760-22-7
M. Wt: 413.36
InChI Key: PBHYFZANNNNKNU-UHFFFAOYSA-N
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Description

3-phenyl-7-((3-(trifluoromethyl)benzyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a trifluoromethyl group, which is known for its significant impact on the pharmacological properties of molecules. The compound’s structure includes a pyrimidine ring fused with another pyrimidine ring, making it a pyrimido[4,5-d]pyrimidine derivative.

Preparation Methods

The synthesis of 3-phenyl-7-((3-(trifluoromethyl)benzyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 3-(trifluoromethyl)benzylamine with a suitable pyrimidine precursor under controlled conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The intermediate product is then subjected to further cyclization and functionalization steps to yield the final compound .

Chemical Reactions Analysis

3-phenyl-7-((3-(trifluoromethyl)benzyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and acetonitrile, as well as catalysts like palladium on carbon (Pd/C) for hydrogenation reactions .

Scientific Research Applications

3-phenyl-7-((3-(trifluoromethyl)benzyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-phenyl-7-((3-(trifluoromethyl)benzyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets, leading to the modulation of their activity. The compound may inhibit or activate certain pathways, resulting in the desired biological effects. Detailed studies on the molecular targets and pathways involved are essential to fully understand the compound’s mechanism of action .

Comparison with Similar Compounds

Similar compounds to 3-phenyl-7-((3-(trifluoromethyl)benzyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione include other pyrimidine derivatives with trifluoromethyl groups. These compounds share similar structural features but may differ in their specific substituents and functional groups. Examples of similar compounds include:

  • 2-chloro-4-(trifluoromethyl)pyrimidine
  • 5-(trifluoromethyl)pyrimidine-2,4-dione
  • 3-(trifluoromethyl)benzylamine derivatives

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities .

Properties

IUPAC Name

6-phenyl-2-[[3-(trifluoromethyl)phenyl]methylamino]-8H-pyrimido[4,5-d]pyrimidine-5,7-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F3N5O2/c21-20(22,23)13-6-4-5-12(9-13)10-24-18-25-11-15-16(26-18)27-19(30)28(17(15)29)14-7-2-1-3-8-14/h1-9,11H,10H2,(H2,24,25,26,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBHYFZANNNNKNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=CN=C(N=C3NC2=O)NCC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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